Introduction: The Strategic Importance of the Thiophenyl-Pyrazole Scaffold
Introduction: The Strategic Importance of the Thiophenyl-Pyrazole Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Thiophen-3-yl)-1H-pyrazole
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both thiophene and pyrazole rings are independently recognized for their vast therapeutic potential, appearing as core fragments in numerous approved drugs.[1][2] Thiophene, a sulfur-containing aromatic heterocycle, is a versatile bioisostere for the phenyl ring and is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Its unique electronic properties, conferred by the sulfur atom, can improve binding affinity and target specificity.[3]
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is another critical pharmacophore found in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The pyrazole scaffold is valued for its rigid, planar structure, its ability to participate in hydrogen bonding as both a donor and acceptor, and its tunable electronic nature, making it a powerful tool for modulating enzyme activity.[1][4]
The covalent fusion of these two potent moieties into a single molecule, such as 4-(thiophen-3-yl)-1H-pyrazole , creates a novel chemical entity with significant potential for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its structure, reactivity, synthesis, and potential applications, thereby empowering researchers to leverage this scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-(thiophen-3-yl)-1H-pyrazole are dictated by the interplay between the electron-rich thiophene ring and the π-excessive, yet weakly basic, pyrazole core.
Structural Analysis
The molecule consists of a thiophene ring attached to the C4 position of a 1H-pyrazole ring. The linkage at the 3-position of the thiophene ring is a key structural feature. While no direct crystal structure for 4-(thiophen-3-yl)-1H-pyrazole has been publicly reported, analysis of related structures, such as 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, reveals that the thiophene and pyrazole rings are typically not coplanar due to steric hindrance, adopting a twisted conformation.[5] This non-planarity can be critical for fitting into the binding pockets of biological targets.
The pyrazole ring itself is a planar, aromatic system with 6 π-electrons.[6] The N1 nitrogen is pyrrole-like and weakly acidic (pKa ≈ 14.2), while the N2 nitrogen is pyridine-like and weakly basic (pKa of the conjugate acid ≈ 2.5).[7] The presence of the thiophene substituent at the C4 position is expected to subtly influence the electronic distribution and acidity/basicity of the pyrazole core through inductive and resonance effects.
Predicted Physical Properties
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₆N₂S | - |
| Molecular Weight | 150.20 g/mol | - |
| Appearance | Likely a colorless to pale yellow crystalline solid | Unsubstituted pyrazole is a colorless solid.[6] Thiophene-containing derivatives are often colored solids.[8] |
| Melting Point | > 100 °C | Unsubstituted pyrazole melts at 70 °C.[6] Aryl substitution at C4 generally increases the melting point due to increased molecular weight and intermolecular interactions. For instance, 3-methyl-1H-pyrazole-4-thiol, a related functionalized pyrazole, melts at 85 °C.[9] |
| Boiling Point | > 200 °C | Pyrazole boils at 188 °C.[6] The higher molecular weight suggests a significantly higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Pyrazole is partially soluble in water.[6] The introduction of the larger, more hydrophobic thiophene ring will decrease aqueous solubility. |
| pKa | N-H acidity: ~13-14; Pyridinic N basicity: ~1.5-2.5 | The thiophene group is a relatively neutral substituent and is expected to have only a minor effect on the pKa compared to unsubstituted pyrazole (pKa ~14.2 for N-H, ~2.5 for N2).[7] |
Spectroscopic Characterization: A Predictive Overview
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(thiophen-3-yl)-1H-pyrazole. Below are the expected spectroscopic signatures based on the analysis of analogous compounds.[2][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be highly characteristic.
-
Pyrazole Protons (H3/H5): Due to the C4 substitution, the H3 and H5 protons of the pyrazole ring will appear as two distinct singlets. Based on data for 4-halogenated pyrazoles, these signals are expected in the range of δ 7.5-8.0 ppm .[4]
-
Pyrazole N-H Proton: A broad singlet is anticipated for the N-H proton, typically downfield (δ 12-13 ppm ), due to hydrogen bonding and tautomerization.[4]
-
Thiophene Protons: The thiophen-3-yl moiety will exhibit a three-proton system, likely appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm ).
-
-
¹³C NMR:
-
Pyrazole Carbons: The C3 and C5 carbons are expected to resonate around δ 135-145 ppm , while the substituted C4 carbon will be further downfield.[6]
-
Thiophene Carbons: Signals for the thiophene carbons are expected in the range of δ 120-140 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretch: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to intermolecular hydrogen bonding.[4]
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from both rings will appear in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: A weaker absorption corresponding to the C-S bond in the thiophene ring may be observed around 700 cm⁻¹ .[8]
Mass Spectrometry (MS)
Under electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z ≈ 150 is expected to be prominent. Characteristic fragmentation patterns would likely involve the cleavage of the thiophene ring or the pyrazole ring.
Chemical Reactivity and Synthetic Logic
The reactivity of 4-(thiophen-3-yl)-1H-pyrazole is a composite of the individual electronic characteristics of its constituent rings. Understanding these properties is crucial for designing synthetic modifications and derivatization strategies.
Electron Distribution and Reactive Sites
The pyrazole ring is considered π-excessive, which generally favors electrophilic substitution. However, the two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[6] Since the C4 position is already substituted in the title compound, electrophilic substitution on the pyrazole ring is disfavored. The most likely sites for further functionalization are:
-
N-Substitution (Alkylation/Acylation): The pyrrole-like N1 nitrogen is readily deprotonated with a base to form a pyrazolate anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions to generate a library of derivatives.[6]
-
Electrophilic Substitution on the Thiophene Ring: The thiophene ring is more reactive towards electrophiles than benzene. Substitution will occur at the available α-positions (C2 or C5) of the thiophene ring, which are activated by the sulfur atom.
-
Metalation: Directed ortho-metalation using a strong base like n-butyllithium can be used to introduce substituents at the C5 position of the pyrazole ring or the C2 position of the thiophene ring.
Caption: Key reactive sites on the 4-(thiophen-3-yl)-1H-pyrazole scaffold.
Synthesis and Experimental Protocols
The construction of the 4-aryl-1H-pyrazole core is a well-established field. A highly effective and versatile method for synthesizing 4-(thiophen-3-yl)-1H-pyrazole involves a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck or Suzuki coupling.[10] This approach offers high yields and excellent functional group tolerance. The key starting material is a 4-halogenated pyrazole, typically 4-iodopyrazole, which can be coupled with a suitable thiophene-based organometallic reagent.
Caption: Workflow for the synthesis of 4-(thiophen-3-yl)-1H-pyrazole via Suzuki coupling.
Step-by-Step Protocol: Suzuki Coupling
This protocol is a self-validating system, designed with causality in mind. The choice of a protected pyrazole (e.g., Boc-protected) can prevent side reactions at the N1 position and improve solubility, though direct coupling on the N-H pyrazole is also feasible.
Objective: To synthesize 4-(thiophen-3-yl)-1H-pyrazole.
Materials:
-
1-Boc-4-iodopyrazole
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate and Brine for workup
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Trifluoroacetic acid (TFA) or HCl for deprotection
Procedure:
-
Catalyst Pre-formation (Causality: To generate the active Pd(0) catalyst in situ): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature. The solution should change color, indicating the formation of the catalyst complex.
-
Reaction Setup: To the catalyst mixture, add 1-Boc-4-iodopyrazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heating (Causality: To drive the catalytic cycle to completion): Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup and Extraction (Causality: To remove inorganic salts and the catalyst): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification (Causality: To isolate the protected product): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-(thiophen-3-yl)-1H-pyrazole.
-
Deprotection (Causality: To yield the final N-H pyrazole): Dissolve the purified Boc-protected compound in dichloromethane (DCM). Add an excess of TFA (5-10 eq) and stir at room temperature for 2-4 hours.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry, concentrate, and if necessary, recrystallize the solid to obtain the final product, 4-(thiophen-3-yl)-1H-pyrazole.
-
Validation: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis as described in Section 2.
Applications in Drug Discovery and Development
The 4-(thiophen-3-yl)-1H-pyrazole scaffold is a promising starting point for developing novel therapeutics. The combination of the thiophene and pyrazole moieties has been explored in various therapeutic areas, demonstrating a wide range of biological activities.[1]
-
Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site. The N-H and pyridinic nitrogen of the pyrazole can form crucial hydrogen bonds, while the thiophene moiety can occupy hydrophobic pockets.
-
Anti-inflammatory and Analgesic Agents: Pyrazole is the core of several NSAIDs.[1] Thiophene-pyrazole hybrids could lead to new anti-inflammatory or analgesic compounds.
-
Anticancer Agents: Both thiophene and pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways.[8]
-
Antimicrobial Agents: The scaffold has been investigated for the development of new antibacterial and antifungal drugs.[3]
The derivatization potential at the N1 position and the thiophene ring allows for the rapid generation of a chemical library for structure-activity relationship (SAR) studies, making this scaffold highly attractive for hit-to-lead optimization campaigns.
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